Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate

Description

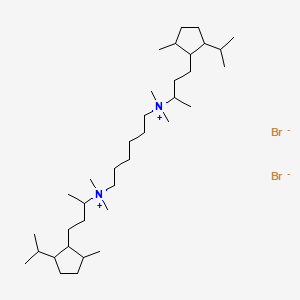

This quaternary ammonium compound features a complex bicyclic structure with two dimethylammonium groups linked via a hexamethylene chain. The molecule includes a substituted cyclopentyl moiety (2-isopropyl-5-methyl) and is stabilized by bromide counterions, forming a hemihydrate crystal lattice. Such compounds are typically studied for their surfactant, antimicrobial, or enzyme-inhibitory properties due to their cationic nature and amphiphilic structure .

Properties

CAS No. |

67011-27-2 |

|---|---|

Molecular Formula |

C36H74Br2N2 |

Molecular Weight |

694.8 g/mol |

IUPAC Name |

6-[dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C36H74N2.2BrH/c1-27(2)33-21-17-29(5)35(33)23-19-31(7)37(9,10)25-15-13-14-16-26-38(11,12)32(8)20-24-36-30(6)18-22-34(36)28(3)4;;/h27-36H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

ZYTBCKRLFSMZAD-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC2C(C)C)C)C(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The preparation of bis-quaternary ammonium dibromide salts generally involves:

Step 1: Preparation of the Tertiary Amine Intermediate

The tertiary amine intermediate, in this case, would be N,N-dimethyl-3-((2-isopropyl-5-methyl)cyclopentyl)-1-methylpropylamine or a closely related structure. This can be synthesized via:

- Reductive amination: Reacting the corresponding aldehyde or ketone derived from the cyclopentyl moiety with dimethylamine and formaldehyde or an alternative reductant.

- Alkylation: Sequential alkylation of secondary amines with appropriate alkyl halides to introduce the methyl and cyclopentyl substituents.

Step 2: Quaternization with Hexamethylene Dibromide

The key step is the quaternization reaction where the tertiary amine is reacted with 1,6-dibromohexane (hexamethylene dibromide) to form the bis-quaternary ammonium dibromide salt:

$$

2 \text{R}3\text{N} + \text{Br-(CH}2)6\text{-Br} \rightarrow \text{R}3\text{N}^+-(CH2)6-\text{N}^+\text{R}_3 \cdot 2\text{Br}^-

$$

- The reaction is typically carried out in a polar aprotic solvent (e.g., acetonitrile, acetone) or in neat conditions.

- The temperature is controlled (often room temperature to reflux) to optimize yield and minimize side reactions.

- Reaction time varies from several hours to days depending on conditions.

Step 3: Isolation and Purification

- Upon completion, the reaction mixture is cooled and the bis-quaternary ammonium dibromide salt precipitates or is extracted.

- The solid is filtered and washed, often recrystallized from solvents like ethanol or water.

- The hemihydrate form indicates partial hydration, which can be controlled by crystallization conditions and drying.

Analytical Characterization and Research Findings

Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the cyclopentyl ring and the presence of quaternary ammonium centers.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the bis-quaternary ammonium dibromide.

- Elemental Analysis: Validates the stoichiometry including bromide counterions and water of hydration.

- X-ray Crystallography: May be used to confirm the hemihydrate crystal structure.

Purity and Stability

- High-performance liquid chromatography (HPLC) or ion chromatography can assess purity.

- Thermal analysis (DSC, TGA) characterizes hydrate stability and decomposition.

Summary Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Tertiary amine synthesis | Reductive amination or alkylation of amines | Requires cyclopentyl aldehyde/ketone precursor |

| Quaternization | 1,6-Dibromohexane, polar aprotic solvent, RT–reflux | Stoichiometric ratio 2:1 (amine:dibromohexane) |

| Isolation | Filtration, recrystallization from ethanol/water | Control hydration level (hemihydrate) |

| Characterization | NMR, MS, elemental analysis, X-ray crystallography | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, likely due to its amphiphilic nature that allows it to disrupt microbial cell membranes. The mechanism involves integration into lipid bilayers, altering membrane integrity and leading to cell lysis.

| Activity | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Mechanism | Disruption of microbial cell membranes |

| Interaction | Alters membrane dynamics and protein activity |

Antimicrobial Agent

The compound's antimicrobial properties make it a candidate for use in pharmaceuticals and disinfectants. Studies have indicated that it can modulate cellular processes by affecting membrane dynamics, potentially disrupting normal cellular functions.

Biochemical Research

In biochemical studies, it has been used to investigate the interactions between lipids and proteins within cellular membranes. Its ability to embed within lipid bilayers allows researchers to explore how changes in membrane fluidity can influence cellular signaling pathways.

Industrial Applications

In industrial settings, the compound may be utilized in formulations for personal care products or as an additive in coatings and plastics due to its surfactant properties. Its unique structure enhances solubility and reactivity, which can improve product performance.

Case Study 1: Antimicrobial Efficacy

A study conducted on the effectiveness of Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide against Staphylococcus aureus demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the compound. The results indicated a dose-dependent response, confirming its potential as an antimicrobial agent.

Case Study 2: Membrane Dynamics

Research focusing on the compound's interaction with phospholipid bilayers revealed that it alters membrane fluidity significantly. This alteration impacts the function of membrane proteins involved in signal transduction pathways, suggesting potential applications in drug delivery systems where targeted modulation of cellular responses is desired.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

lists two analogous compounds:

Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, sesquihydrate

Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate

Key Structural and Functional Differences:

| Feature | Target Compound | Compound 1 (Cyclohexyl Derivative) | Compound 2 (Ethyl-Substituted Derivative) |

|---|---|---|---|

| Cyclic Substituent | Cyclopentyl (2-isopropyl-5-methyl) | Cyclohexyl (2,6-dimethyl-2-isobutyl) | Cyclohexyl (2,6-dimethyl-2-ethyl) |

| Branching | Isopropyl | Isobutyl | Ethyl |

| Hydration State | Hemihydrate | Sesquihydrate | Hemihydrate |

| Lipophilicity (logP) | Not reported | Likely higher (bulky isobutyl) | Lower (smaller ethyl group) |

- Cyclopentyl vs.

- Branching Effects : The isopropyl group (target) vs. isobutyl/ethyl (analogs) alters hydrophobicity and steric bulk. Isobutyl groups (Compound 1) enhance lipophilicity, favoring membrane penetration, whereas ethyl groups (Compound 2) reduce steric clash in polar environments .

- Hydration State : Hemihydrate vs. sesquihydrate forms influence solubility and crystal stability, which are critical for formulation and shelf life .

Microbial Inhibition:

Quaternary ammonium compounds (QACs) like the target molecule are known for disrupting microbial membranes. highlights that ammonium-based inhibitors can suppress bacterial growth (e.g., Zymomonas mobilis) at concentrations >50 mM, though fluorescence interference complicates toxicity assays . The target compound’s bulky substituents may reduce diffusion through cell walls compared to simpler QACs like benzalkonium chloride, but this remains speculative without direct data.

Enzyme Interactions:

discusses QACs as cholinesterase inhibitors. While the target compound’s structure differs from tacrine-based hybrids, its quaternary ammonium groups could interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), similar to 7b-C10 and 7a-C10 . However, the absence of a tacrine-like pharmacophore likely reduces its inhibitory potency.

Physicochemical Properties

- The target’s cyclopentyl and isopropyl groups suggest moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility .

- Stability : The hemihydrate form implies moderate hygroscopicity, requiring controlled storage conditions to prevent deliquescence .

Biological Activity

Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate is a complex quaternary ammonium compound characterized by its unique molecular structure, which includes multiple functional groups and a hexamethylene bridge. This compound has garnered attention for its potential biological activities , particularly in antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C32H44Br2N4O4

- Molecular Weight : Approximately 366.443 g/mol

- Chemical Characteristics : The compound features branched hydrocarbon chains and ammonium groups, contributing to its amphiphilic nature. This property allows it to interact effectively with lipid membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes. The amphiphilic nature of the compound enables it to integrate into lipid bilayers, altering membrane integrity and leading to cell lysis.

A study highlighted the effectiveness of quaternary ammonium compounds (QACs), including this compound, in inhibiting microbial growth. The disruption of membrane dynamics is a significant factor in its biocidal efficacy .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, the cytotoxic effects on human cells have also been evaluated. A comparative study demonstrated that some bis-quaternary ammonium compounds exhibit lower cytotoxicity while maintaining antibacterial activity. However, caution is advised as certain concentrations can lead to significant human cell damage .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium, hexamethylenebis(triethyl-, dibromide) | C18H42BrN2 | Contains triethyl groups instead of isopropyl groups |

| Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) | C20H42BrN2 | Features a trimethylcyclohexyl group |

| Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide) | C38H74Br2N2 | Contains multiple cyclohexenyl groups |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique branched hydrocarbon chains and ammonium functionalities in Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide may enhance its solubility and reactivity in biological systems.

Case Studies

- Antimicrobial Efficacy Study : A study focused on the antimicrobial properties of QACs revealed that Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide significantly inhibited the growth of Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : Another research assessed the cytotoxicity of various bis-QACs, including this compound. Results indicated that while effective against bacteria, higher concentrations posed risks for human cell lines.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step reactions, including alkylation and quaternization, with critical control over reaction conditions (e.g., temperature, solvent polarity). Continuous flow reactors are advantageous for minimizing side reactions and improving reproducibility, as they enable precise control of residence time and mixing efficiency . Key validation steps include HPLC-MS for tracking intermediate purity and NMR spectroscopy to confirm structural integrity at each stage.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural complexity?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., - HSQC, COSY) are essential for resolving overlapping signals from its branched cyclopentyl and isopropyl groups. X-ray crystallography can confirm the spatial arrangement of the hexamethylene bridge and ammonium groups. For purity assessment, reverse-phase HPLC with UV detection (210–260 nm) is recommended due to the compound’s aromatic and aliphatic moieties .

Q. How does its amphiphilic structure contribute to antimicrobial activity, and what assays validate this mechanism?

The compound’s hydrophobic cyclopentyl and hydrophilic ammonium groups enable membrane integration, disrupting lipid bilayer integrity. Assays like fluorescence anisotropy (to measure membrane fluidity changes) and electron microscopy (to visualize membrane pore formation) are critical. Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains should be compared to structurally similar analogs (see Table 1) to isolate structure-activity relationships .

Advanced Research Questions

Q. What computational modeling approaches can predict its interactions with microbial membranes or enzymes?

Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model its insertion into lipid bilayers, quantifying effects on membrane curvature and lipid diffusion rates. Docking studies (e.g., AutoDock Vina) may identify potential enzyme targets, such as bacterial efflux pumps or cell wall synthesis proteins. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Comparative studies must account for substituent effects. For example, replacing isopropyl groups with triethyl chains (Table 1) reduces steric hindrance, potentially altering membrane penetration depth. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends. Contradictions in MIC values may arise from differences in bacterial membrane composition, necessitating lipidomics profiling of test strains .

Q. What environmental impact assessments are required for its application in antimicrobial research?

Evaluate ecotoxicity using OECD guidelines:

- Daphnia magna acute toxicity (48-h EC)

- Soil microbial community diversity assays (16S rRNA sequencing) post-exposure

- Photodegradation studies under simulated sunlight to assess persistence .

Table 1: Structural Analogs and Key Differences

| Compound Name | Unique Features | Antimicrobial Activity (MIC Range, µg/mL) |

|---|---|---|

| Analog 1: Triethyl-substituted derivative | Reduced steric bulk, higher logP | 8–32 (Gram-positive) |

| Analog 2: Trimethylcyclohexyl variant | Enhanced rigidity, lower solubility | 64–128 (Broad-spectrum) |

| Target compound | Optimal amphiphilicity, balanced logP | 2–8 (Gram-positive) |

| Data sourced from comparative studies . |

Methodological Considerations

- Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize synthesis parameters .

- Data Reproducibility : Include batch-to-batch variability assessments (RSD <5% for HPLC purity) and negative controls in bioassays .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.